(S)-1-Tosylazetidine-2-carboxylic acid
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Description
(S)-1-Tosylazetidine-2-carboxylic acid, also known as 1-Tosylazetidine-2-carboxylic acid or S-TAC, is an organic compound belonging to the class of azetidines. It is a colorless solid that is soluble in water and other polar solvents. This compound has been extensively studied due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Synthesis and Chemical Transformation
(S)-1-Tosylazetidine-2-carboxylic acid is utilized in various synthetic chemical transformations. One of its derivatives, methyl 1-tosylazetidine-2-carboxylate, is produced through the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate, which can then be converted to corresponding carboxylic acid and carbinol (Chen et al., 1967). Another study demonstrates the Lewis acid-mediated regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines by alcohols, producing various 1,3-amino ethers with good enantiomeric excess (Ghorai et al., 2007).
Rearrangement and Synthesis of Amino Acids
There is also research on the Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines followed by an unprecedented rearrangement to substituted achiral and chiral (E)-allylamines. This methodology is applied for synthesizing gamma-unsaturated-beta-amino acids (Ghorai et al., 2007).
Organic Synthesis
Further, the compound plays a role in the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and its derivatives, which are potential precursors for various organic compounds (Bauman & Duthaler, 1988).
Conformational Studies
In addition to synthetic applications, (S)-1-Tosylazetidine-2-carboxylic acid and its derivatives have been used to provide evidence for conformational isomerism, enhancing our understanding of the structural aspects of these compounds (Cromwell et al., 1980).
Interaction with Other Compounds
The interaction between derivatives of (S)-1-Tosylazetidine-2-carboxylic acid and other compounds, such as amino acids, has been studied. For instance, the complex crystals of 5-bromocytosine and N-tosyl-L-glutamic acid reveal interesting insights into molecular interactions (Ohki et al., 1976).
properties
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDMOEFYSSGY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Tosylazetidine-2-carboxylic acid |
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